molecular formula C14H20N2O3 B6228294 tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate CAS No. 1692529-24-0

tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate

Cat. No.: B6228294
CAS No.: 1692529-24-0
M. Wt: 264.32 g/mol
InChI Key: PCMNFEDHZXXBCC-UHFFFAOYSA-N
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Description

Properties

CAS No.

1692529-24-0

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[3-(oxetan-3-ylamino)phenyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-6-4-5-10(7-11)15-12-8-18-9-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)

InChI Key

PCMNFEDHZXXBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2COC2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Optimization

A plausible synthesis involves the direct reaction of 3-(oxetan-3-yl)aniline with Boc-Cl (Figure 1). Key parameters include:

  • Solvent selection : THF or ethyl acetate are preferred for their ability to dissolve both aromatic amines and Boc-Cl.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as oxetane ring opening.

  • Stoichiometry : A 1:1 molar ratio of amine to Boc-Cl is theoretically sufficient, but excess Boc-Cl (1.2–1.5 equiv) ensures complete conversion.

Representative Procedure

  • Dissolve 3-(oxetan-3-yl)aniline (1.0 equiv) in anhydrous THF under nitrogen.

  • Cool to 0°C and add TEA (1.5 equiv) dropwise.

  • Introduce Boc-Cl (1.2 equiv) slowly, maintaining the temperature below 5°C.

  • Warm to room temperature and stir for 12–18 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate gradient).

Challenges and Mitigation

  • Oxetane stability : The oxetane ring’s strain makes it susceptible to nucleophilic attack. Low temperatures and controlled reagent addition minimize decomposition.

  • Amino group accessibility : Steric hindrance from the oxetane may slow carbamoylation. Extended reaction times or catalytic DMAP (4-dimethylaminopyridine) can enhance kinetics.

Alternative Pathways via Intermediate Functionalization

SubstrateBaseElectrophileYield (%)
6-Chloropyridin-3-ylcarbamaten-BuLi/TMEDACO₂57
6-Chloro-4-iodopyridin-3-ylcarbamaten-BuLiI₂32.3

For this compound, a similar approach could involve:

  • Lithiation of the aromatic ring using n-BuLi/TMEDA at −78°C.

  • Quenching with electrophiles (e.g., CO₂ for carboxylation or I₂ for iodination).

  • Subsequent functionalization to install the oxetane-amino group.

However, this route risks oxetane ring opening under strongly basic conditions, necessitating careful temperature control.

Analytical Characterization

Critical to synthetic validation, characterization of this compound would involve:

  • ¹H NMR : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), oxetane protons (δ ~4.5–4.8 ppm, multiplet), and aromatic protons (δ ~6.5–7.5 ppm).

  • IR Spectroscopy : Stretching vibrations for the carbamate C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹).

  • Mass Spectrometry : Molecular ion peak at m/z 298.35 (C₁₅H₂₂N₂O₄).

Scale-Up Considerations

Industrial production would require addressing:

  • Solvent recovery : THF and ethyl acetate necessitate distillation for reuse.

  • Byproduct management : HCl generated during Boc-Cl reactions must be neutralized efficiently to prevent equipment corrosion.

  • Purification : Flash chromatography remains effective for small batches, but crystallization protocols should be developed for larger scales.

Chemical Reactions Analysis

tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The oxetane ring and phenylcarbamate moiety play crucial roles in its reactivity and binding properties. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₀N₂O₃
  • SMILES : CC(C)(C)OC(=O)NC₁=CC=CC(=C₁)NC₂COC2
  • Key Features: Contains a tert-butyl carbamate group linked to a phenyl ring substituted with an oxetan-3-ylamino moiety.
  • Predicted Physicochemical Properties :
    • Collision Cross Section (CCS): 166.0 Ų for [M+H]⁺ (predicted via computational methods) .
    • Molecular Weight: 264.31 g/mol .

Comparison with Structurally Similar Compounds

Tert-Butyl Carbamates with Aromatic Substitutions

Compound Name Substituent on Phenyl Ring Molecular Formula Key Differences Purity/Yield Reference
tert-Butyl (3-aminophenyl)carbamate -NH₂ at position 3 C₁₁H₁₆N₂O₂ Lacks oxetane ring; simpler substitution N/A
tert-Butyl (3-(methylamino)phenyl)carbamate -NHCH₃ at position 3 C₁₂H₁₈N₂O₂ Methylamino group instead of oxetane N/A
tert-Butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate Oxetane with aminomethyl side chain C₁₀H₂₀N₂O₃ Oxetane fused to aminomethyl group 97% purity

Key Observations :

  • The oxetane ring in the target compound enhances steric bulk and polarity compared to simpler amino-substituted analogs .

Tert-Butyl Carbamates with Heterocyclic Moieties

Compound Name (Example) Heterocycle Attached Molecular Formula Biological Relevance Synthesis Yield Reference
N-(3-(7-Chloro-4,4-dimethyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide Pyrimido[4,5-d][1,3]oxazinone C₂₃H₂₃ClN₄O₄ Anticancer candidate (HPLC purity 95.07%) 71% (stepwise synthesis)
tert-Butyl (3-oxocyclohexyl)carbamate Cyclohexanone C₁₁H₁₉NO₃ Intermediate for bioactive molecules N/A
tert-Butyl (4-aminotetrahydrofuran-3-yl)carbamate Tetrahydrofuran ring C₉H₁₈N₂O₃ Chiral building block for drug design N/A

Key Observations :

  • The target compound’s oxetane ring offers a balance between rigidity and metabolic stability compared to larger heterocycles (e.g., pyrimidooxazinones) .
  • Cyclohexanone or tetrahydrofuran-containing analogs prioritize different conformational preferences, impacting target binding .

Functional Group Variations

Compound Name Functional Group Molecular Formula Physicochemical Impact Reference
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate -CH₂OH on oxetane C₁₀H₁₉NO₄ Increased hydrophilicity vs. target compound
tert-Butyl (3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamate Dihydroisoquinoline and hydroxyl C₂₃H₃₃N₃O₄ Enhanced hydrogen-bonding capacity
tert-Butyl (2-((3-(4-(cyanomethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)carbamate Imidazopyridazine and cyanoethyl C₂₁H₂₅N₅O₂ Designed for kinase inhibition

Key Observations :

  • Hydroxymethyl or cyanoethyl groups in analogs modulate solubility and target engagement .
  • The target compound’s unmodified oxetane may favor passive membrane permeability over polar derivatives .

Biological Activity

Tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate, with the CAS number 1692529-24-0, is a synthetic compound that belongs to the carbamate class. Its molecular formula is C14H20N2O3, and it has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS Number 1692529-24-0
IUPAC Name This compound
Purity 95%

The compound appears as a white to off-white solid and is soluble in organic solvents like methanol and dimethyl sulfoxide. Its melting point ranges from 83 to 86 °C, indicating stability under standard laboratory conditions.

The biological activity of this compound can be attributed to its unique structural features, which allow it to interact with various biological targets. The oxetane ring and phenylcarbamate moiety are particularly significant in determining its reactivity and binding properties. Preliminary studies suggest that the compound may function as an enzyme inhibitor or substrate in biochemical pathways, influencing various cellular processes.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. This compound may mitigate oxidative stress by enhancing the activity of antioxidant enzymes, thereby protecting cells from oxidative damage. This potential has implications for therapeutic strategies against diseases associated with oxidative stress.

Anti-inflammatory Activity

In vivo studies have shown that related carbamate derivatives exhibit promising anti-inflammatory effects. For instance, compounds synthesized from similar precursors have demonstrated significant inhibition of inflammation in carrageenan-induced rat paw edema models, suggesting that this compound may also possess anti-inflammatory properties.

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of 3-(oxetan-3-yl)aniline with tert-butyl chloroformate in the presence of a base like triethylamine. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

A study evaluating various substituted phenolic carbamates found that those with oxetane rings exhibited enhanced biological activity compared to their non-cyclic counterparts. This highlights the importance of structural modifications in optimizing biological efficacy.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential antioxidant and anti-inflammatory
Tert-butyl hydroquinone (TBHQ)Antioxidant; protects against oxidative stress
2,6-di-tert-butylphenolNeuroprotective; reduces oxidative toxicity

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate, and how are reaction conditions optimized?

The compound is typically synthesized via carbamate coupling reactions. A tert-butyl-protected amine intermediate is condensed with an oxetane-substituted aniline derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxyl group. Solvent choice (e.g., THF or DCM), temperature (room temperature to reflux), and catalyst loading are critical for optimizing yield. Purification often involves column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

  • NMR spectroscopy : 1H and 13C NMR verify the tert-butyl group (δ ~1.3 ppm for 9H) and oxetane ring protons (δ ~4.5–5.0 ppm).
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 293.16).
  • X-ray diffraction (XRD) : Single-crystal XRD refined using SHELX software (e.g., SHELXL) provides unambiguous confirmation of bond lengths, angles, and stereochemistry .

Q. What is the role of the tert-butyl group in this compound’s chemical reactivity and stability?

The tert-butyl group acts as a sterically bulky protecting group, shielding the carbamate nitrogen from nucleophilic attack. It enhances solubility in non-polar solvents and stabilizes the compound against hydrolysis during synthetic steps. Its removal under acidic conditions (e.g., TFA) regenerates the free amine for further functionalization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by dynamic conformational changes in tert-butyl carbamate derivatives?

Dynamic effects, such as rotameric interconversion of the carbamate group, can split NMR signals. Strategies include:

  • Variable-temperature NMR : Cooling the sample slows interconversion, simplifying splitting patterns.
  • 2D NMR techniques : HSQC and COSY correlate proton and carbon signals to assign overlapping peaks.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energetically favored conformers .

Q. What experimental strategies mitigate the instability of the oxetane ring during synthesis?

The oxetane ring’s strain makes it prone to ring-opening under basic or nucleophilic conditions. Mitigation includes:

  • Anhydrous conditions : Use of molecular sieves or inert gas (N2/Ar) to prevent hydrolysis.
  • Lewis acid catalysis : BF3·OEt2 stabilizes the oxetane intermediate.
  • Low-temperature reactions : Conduct coupling steps at 0–4°C to minimize side reactions .

Q. How can hydrogen-bonding interactions in the solid state be systematically analyzed for this compound?

  • Single-crystal XRD : SHELXL refinement identifies hydrogen bonds (e.g., N–H···O interactions) and π-stacking.
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions).
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with crystal packing efficiency .

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